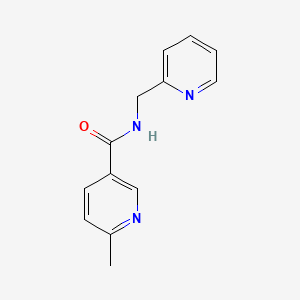![molecular formula C13H16N2O2 B7537686 N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7537686.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide, also known as DMF, is a small molecule drug that has been studied extensively for its potential therapeutic benefits in various diseases. DMF is a white crystalline powder that is soluble in water and organic solvents. It has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective properties.
Mécanisme D'action
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant and detoxification responses. N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide also inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective properties. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has also been shown to reduce oxidative stress and promote the survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide is a small molecule drug that is relatively easy to synthesize and administer. It has been shown to have low toxicity and is generally well-tolerated. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide can be unstable in certain conditions and may require special handling and storage.
Orientations Futures
There are several potential future directions for research on N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide. One area of interest is the potential use of N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide in the treatment of other autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus. Another area of interest is the development of new synthetic methods for N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanisms of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide and its potential side effects.
Méthodes De Synthèse
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide can be synthesized by several methods, including the reaction of 2-methylfuran-3-carboxylic acid with 1,5-dimethylpyrrole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with N,N-dimethylformamide dimethylacetal (N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide-DMA) to yield N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide.
Applications De Recherche Scientifique
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been studied extensively for its potential therapeutic benefits in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. In multiple sclerosis, N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to reduce the frequency and severity of relapses and slow the progression of disability. In psoriasis, N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to improve symptoms and reduce inflammation. In inflammatory bowel disease, N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to improve symptoms and reduce inflammation.
Propriétés
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-4-5-11(15(9)3)8-14-13(16)12-6-7-17-10(12)2/h4-7H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXYJIGTKVVATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![5-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7537617.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7537632.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7537673.png)
![4-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7537678.png)